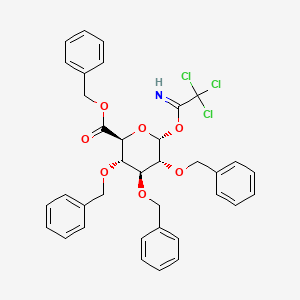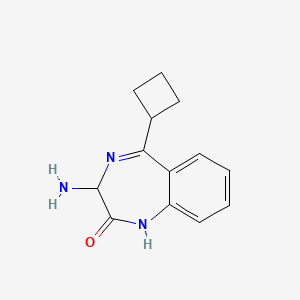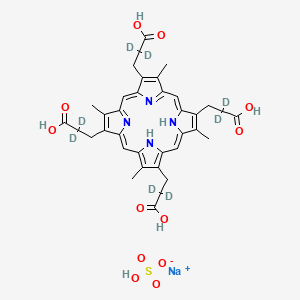
Bis(perfluorohexyl)phosphinicAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(perfluorohexyl)phosphinic Acid: is a polyfluoroalkyl phosphoric acid with the molecular formula C12HF26O2P and a molecular weight of 702.07 g/mol . It is known for its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(perfluorohexyl)phosphinic Acid can be synthesized through the reaction of perfluorohexyl iodide with phosphorus trichloride, followed by hydrolysis . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, Bis(perfluorohexyl)phosphinic Acid is produced using advanced chemical synthesis techniques that involve the reaction of perfluoroalkyl iodides with phosphorus compounds . The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Bis(perfluorohexyl)phosphinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluoroalkyl phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the perfluoroalkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Perfluoroalkyl phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Scientific Research Applications
Chemistry: Bis(perfluorohexyl)phosphinic Acid is used as a reagent in organic synthesis and as a catalyst in various chemical reactions . Its unique properties make it valuable in the development of new materials and chemical processes .
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules . It is also used in the development of bioactive compounds and pharmaceuticals .
Medicine: The compound’s stability and reactivity make it a candidate for drug development and delivery systems . It is being explored for its potential use in targeted drug delivery and as a component in medical imaging agents .
Industry: Bis(perfluorohexyl)phosphinic Acid is used in the production of high-performance materials, including coatings, lubricants, and surfactants . Its resistance to harsh chemical environments makes it ideal for use in industrial applications .
Mechanism of Action
The mechanism by which Bis(perfluorohexyl)phosphinic Acid exerts its effects involves its interaction with various molecular targets and pathways . The compound can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity . Its perfluoroalkyl groups contribute to its high affinity for hydrophobic targets, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Bis(perfluorooctyl)phosphinic Acid: Similar in structure but with longer perfluoroalkyl chains.
Perfluoroalkyl Phosphonic Acids: Differ in the oxidation state of phosphorus and the presence of additional functional groups.
Uniqueness: Bis(perfluorohexyl)phosphinic Acid is unique due to its specific chain length and the balance between hydrophobicity and reactivity . This makes it particularly suitable for applications requiring high thermal stability and resistance to chemical degradation .
Properties
Molecular Formula |
C36H39N4NaO12S |
|---|---|
Molecular Weight |
782.8 g/mol |
IUPAC Name |
sodium;2,2-dideuterio-3-[7,12,17-tris(2-carboxy-2,2-dideuterioethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrogen sulfate |
InChI |
InChI=1S/C36H38N4O8.Na.H2O4S/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;;1-5(2,3)4/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);;(H2,1,2,3,4)/q;+1;/p-1/i9D2,10D2,11D2,12D2;; |
InChI Key |
BXOHJORZAFFADE-OSNULJQWSA-M |
Isomeric SMILES |
[2H]C([2H])(CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC([2H])([2H])C(=O)O)C)CC([2H])([2H])C(=O)O)C)CC([2H])([2H])C(=O)O)C)C(=O)O.OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


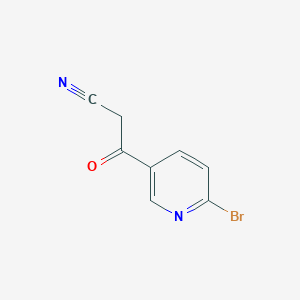
![(1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol](/img/structure/B14095070.png)
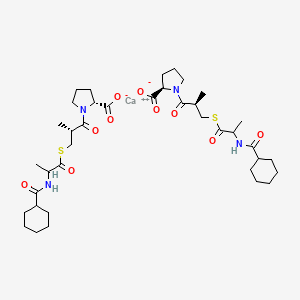
![(3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B14095075.png)
![6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14095077.png)

![4-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14095088.png)
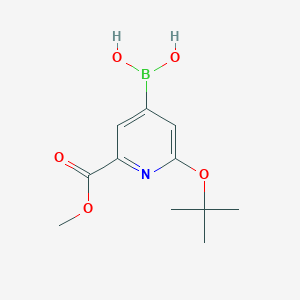
![N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide](/img/structure/B14095103.png)
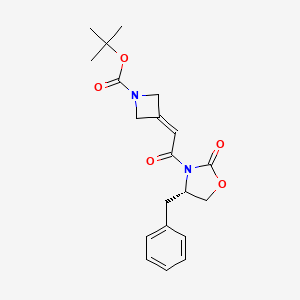
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095127.png)
